4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

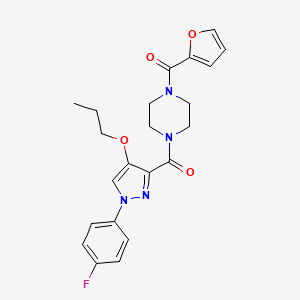

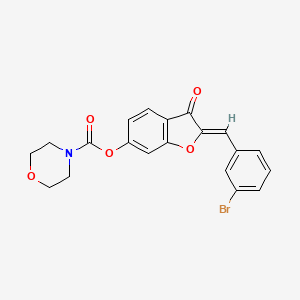

“4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a compound that belongs to the class of 1,2,4-triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecule of a similar compound, 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring .Aplicaciones Científicas De Investigación

Crystal and Molecular Structures

Research into the crystal and molecular structures of triazole derivatives, such as "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole," reveals insights into their supramolecular chains mediated by hydrogen bonding and other interactions. These studies contribute to our understanding of the chemical behavior and reactivity of triazole compounds, which are essential for designing new materials and pharmaceuticals (Boechat et al., 2010).

Synthesis and Fluorescent Behavior

The one-pot synthesis of triazole regioisomers showcases the versatility of triazoles in chemical synthesis. The fluorescent behavior of these compounds, particularly the dual emission in specific solvents, opens up potential applications in material science and sensor technology (Kamalraj et al., 2008).

Antioxidant Activity

Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their antioxidant activities. These activities were compared to standard antioxidants, providing valuable information for the development of new therapeutic agents with potential antioxidant properties (Yüksek et al., 2015).

Biologically and Industrially Important Syntheses

The synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using an efficient, green, and recyclable catalytic system demonstrates the importance of triazole compounds in both biological and industrial applications. These methodologies highlight the ongoing search for sustainable and eco-friendly chemical processes (Singh et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 4-cyclopentyl-3-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one, are often enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The nitrogen atoms in the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function.

Biochemical Pathways

1,2,4-triazole derivatives are known to interact with the cyp-450 enzyme, which plays a crucial role in various metabolic pathways . The inhibition of this enzyme can affect these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives, such as their absorption, distribution, metabolism, and excretion (ADME), are influenced by their ability to form hydrogen bonds with different targets . This can lead to improvements in their pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

1,2,4-triazole and 4,5-dihydro-1h-1,2,4-triazol-5-one derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant, and anti-hiv properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s sensitivity to external forces like friction, heat, and spark can affect its stability . Additionally, the compound’s solubility can impact its bioavailability and distribution in the body .

Propiedades

IUPAC Name |

4-cyclopentyl-3-cyclopropyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10-12-11-9(7-5-6-7)13(10)8-3-1-2-4-8/h7-8H,1-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQATVRBJCAGXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)

![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)